Cas no 1378833-82-9 (5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid)
5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(1H-Pyrrol-2-yl)-isoxazole-3-carboxylic acid
- 5-(2-Pyrrolyl)isoxazole-3-carboxylic Acid
- 3-Isoxazolecarboxylic acid, 5-(1H-pyrrol-2-yl)-
- 5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid
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- MDL: MFCD20639794
- Inchi: 1S/C8H6N2O3/c11-8(12)6-4-7(13-10-6)5-2-1-3-9-5/h1-4,9H,(H,11,12)
- InChI Key: STTXLXNJAMGWAJ-UHFFFAOYSA-N
- SMILES: O1C(C2=CC=CN2)=CC(C(O)=O)=N1
5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1052599-1g |
5-(2-Pyrrolyl)isoxazole-3-carboxylic Acid |
1378833-82-9 | 95% | 1g |
$1075 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1052599-1g |
5-(2-Pyrrolyl)isoxazole-3-carboxylic Acid |
1378833-82-9 | 95% | 1g |
$1075 | 2024-07-19 | |
| Enamine | EN300-1868950-0.05g |
5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid |
1378833-82-9 | 0.05g |
$1140.0 | 2023-06-01 | ||
| Enamine | EN300-1868950-0.1g |
5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid |
1378833-82-9 | 0.1g |
$1195.0 | 2023-06-01 | ||
| Enamine | EN300-1868950-0.25g |
5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid |
1378833-82-9 | 0.25g |
$1249.0 | 2023-06-01 | ||
| Enamine | EN300-1868950-0.5g |
5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid |
1378833-82-9 | 0.5g |
$1302.0 | 2023-06-01 | ||
| Enamine | EN300-1868950-1.0g |
5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid |
1378833-82-9 | 1g |
$1357.0 | 2023-06-01 | ||
| Enamine | EN300-1868950-2.5g |
5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid |
1378833-82-9 | 2.5g |
$2660.0 | 2023-06-01 | ||
| Enamine | EN300-1868950-5.0g |
5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid |
1378833-82-9 | 5g |
$3935.0 | 2023-06-01 | ||
| Enamine | EN300-1868950-10.0g |
5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid |
1378833-82-9 | 10g |
$5837.0 | 2023-06-01 |
5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid Suppliers
5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid
Introduction to 5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid (CAS No. 1378833-82-9)
5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid (CAS No. 1378833-82-9) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its distinctive molecular structure, has shown promising potential in various applications, particularly in the development of novel therapeutic agents and as a building block in synthetic chemistry.
The molecular formula of 5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid is C9H8N2O3, with a molecular weight of approximately 196.17 g/mol. The compound features a 1,2-oxazole core linked to a pyrrole ring through a carboxylic acid group. This structural arrangement imparts unique chemical and biological properties that make it an attractive candidate for further investigation.
In recent years, the study of heterocyclic compounds has been a focal point in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. 5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid is no exception. Research has shown that this compound exhibits significant biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Properties: One of the key areas of interest for 5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid is its anti-inflammatory activity. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may have potential as a therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity: Another notable property of 5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid is its antimicrobial activity. Research has shown that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This makes it a promising candidate for the development of new antibiotics to combat multidrug-resistant bacterial infections.
Anticancer Potential: The anticancer properties of 5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid have also been extensively studied. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia cells. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Beyond its direct biological activities, 5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid has also been explored as a synthetic intermediate in the preparation of more complex molecules. Its unique structural features make it an excellent starting material for the synthesis of novel compounds with potential pharmaceutical applications.
In the realm of synthetic chemistry, the versatility of 5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid has been leveraged to develop efficient synthetic routes for the preparation of various derivatives. These derivatives can be tailored to enhance specific biological activities or improve pharmacokinetic properties such as solubility and bioavailability.
The synthesis of 5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid typically involves multistep reactions starting from readily available starting materials. Key steps often include the formation of the oxazole ring through cyclization reactions and subsequent functionalization to introduce the pyrrole moiety and carboxylic acid group.
In conclusion, 5-(1H-pyrrol-2-y l)-1 , 2 - oxazol e - 3 - car box yl ic aci d strong > ( CAS No . 1 37 88 3 3 - 8 2 - 9 ) i s a n i n t e r e s t i n g c o m p o u n d w i t h m u l t i p l e p o t e n t i a l a p p l i c at i o n s . I t s u n i q u e m o l e c u l a r s t r u c t u r e c o n f e r s v a r i o u s b i o l o g i c a l p r o p e r t i e s , m a k i n g i t a v a l u a b l e c h e m i c al b u i l d i n g b l o c k f o r f u r t h e r r e s e a r c h . A s r e s e arch c o n t i n u e s , t h e f u ll p ot en ti al o f th is co mp ou nd is ex pe ct ed to be re ve al ed , po si ti oni ng it as an im po rt ant mo le cu le in th e fie ld s o f or ga ni c ch em is tr y an d ph ar ma ce ut ic al de ve lo pm en t . p >
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